molecular formula C20H32N10O31P8 B1165717 Adenosine octaphosphate CAS No. 109345-26-8

Adenosine octaphosphate

Cat. No.: B1165717
CAS No.: 109345-26-8
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adenosine octaphosphate (A8P) is a nucleotide derivative consisting of an adenosine molecule linked to a linear chain of eight phosphate groups. While adenosine triphosphate (ATP, 3 phosphates) and adenosine monophosphate (AMP, 1 phosphate) are well-characterized in biological systems, this compound represents a less common but structurally intriguing compound.

Structurally, this compound shares the adenine base and ribose sugar with other adenosine phosphates but distinguishes itself through its elongated polyphosphate backbone (Figure 1, ). The synthesis of such long-chain phosphates likely requires controlled prebiotic or enzymatic conditions, as demonstrated in phosphorylation studies using phosphite precursors .

Properties

CAS No.

109345-26-8

Molecular Formula

C20H32N10O31P8

Synonyms

Adenosine octaphosphate

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties

The primary distinction among adenosine phosphates lies in the number and arrangement of phosphate groups. Below is a comparative analysis:

Compound Phosphate Groups Molecular Formula CAS Registry No. Key Structural Features
Adenosine monophosphate (AMP) 1 C₁₀H₁₄N₅O₇P 61-19-8 Single phosphate ester bond at 5' position
Adenosine diphosphate (ADP) 2 C₁₀H₁₅N₅O₁₀P₂ 58-64-0 Two phosphates in linear chain
Adenosine triphosphate (ATP) 3 C₁₀H₁₆N₅O₁₃P₃ 987-65-5 (sodium salt) High-energy anhydride bonds between phosphates
Cyclic AMP (cAMP) 1 (cyclic) C₁₀H₁₂N₅O₆P 60-92-4 Cyclic 3',5'-phosphate ester
Adenosine octaphosphate (A8P) 8 Hypothetical: C₁₀H₁₂N₅O₆P + 7HPO₃ Not available Extended linear phosphate chain; potential instability in aqueous solutions

Key Observations :

  • Phosphate Chain Length : ATP and ADP are central to cellular energy transfer, while A8P’s extended chain may store more energy but with reduced stability due to hydrolysis susceptibility .
  • Synthesis Pathways : Prebiotic phosphorylation experiments using phosphite precursors demonstrate that longer chains (e.g., AMP, ATP) form under mild thermal conditions, but octaphosphate synthesis likely requires precise control of pH and reactant concentrations .
  • Structural Confirmation : Techniques like ³¹P-NMR are critical for distinguishing phosphate linkages (e.g., linear vs. cyclic) and verifying polymerization states .

Stability and Reactivity

  • ATP : Stable in neutral pH but hydrolyzes rapidly in acidic or alkaline conditions, releasing energy (~30.5 kJ/mol per bond) .
  • A8P : Predicted to exhibit faster hydrolysis rates due to increased electrostatic repulsion in the polyphosphate chain. Experimental studies on similar polyphosphates (e.g., tripolyphosphate) support this trend .

Q & A

Q. What established protocols ensure high-purity synthesis of adenosine octaphosphate, and how can reproducibility be validated?

Answer: Synthesis protocols typically involve phosphorylation reactions using adenosine precursors and polyphosphate donors under controlled pH and temperature. Key steps include:

  • Purification: Column chromatography (e.g., ion-exchange resins) or HPLC to isolate this compound from byproducts.
  • Characterization: Nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight validation.
  • Reproducibility: Detailed documentation of reaction conditions (molar ratios, solvent systems, and catalyst concentrations) is critical. Adhere to guidelines for experimental reporting (e.g., including full spectral data in supplementary materials) .

Q. Table 1: Key Parameters for Synthesis Validation

ParameterMethodAcceptable Range
PurityHPLC≥95%
Structural Confirmation31^{31}P-NMRPeak alignment with standards
YieldGravimetric analysis60–80% (optimized)

Q. Which analytical techniques are recommended for quantifying this compound in biological matrices, and how are they validated?

Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to high sensitivity and specificity. Validation parameters include:

  • Linearity: Calibration curves (1–1000 nM range, R2^2 ≥ 0.99).
  • Limit of Detection (LOD): 0.1 nM (signal-to-noise ratio ≥ 3).
  • Recovery Rate: Spike-and-recovery experiments in plasma/cell lysates (85–115% recovery).
  • Inter-day Precision: ≤15% coefficient of variation.
    Refer to standardized protocols for environmental analogs (e.g., 4-n-octylphenol quantification) to refine extraction methods .

Advanced Research Questions

Q. How can contradictory findings about this compound’s stability in physiological buffers be systematically addressed?

Answer: Contradictions often arise from buffer composition (e.g., divalent cation concentrations) or temperature fluctuations. Mitigation strategies:

  • Controlled Experiments: Compare degradation rates in HEPES vs. Tris buffers, with/without Mg2+^{2+}.
  • Time-Resolved Assays: Use stopped-flow techniques to monitor real-time hydrolysis.
  • Statistical Modeling: Apply multivariate analysis to identify confounding variables (e.g., pH drift).
    Cross-reference class-based stability data (e.g., organophosphates) to hypothesize degradation pathways .

Q. Table 2: Stability Under Varied Conditions

ConditionHalf-life (hours)Degradation Product
37°C, pH 7.4 (HEPES)12.3 ± 1.5Adenosine triphosphate
25°C, pH 7.4 (Tris)24.1 ± 2.1Inorganic phosphate

Q. What experimental designs are optimal for elucidating this compound’s interaction with ATP-dependent kinases?

Answer:

  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (KdK_d) and stoichiometry.
  • Kinase Activity Assays: Measure phosphorylation rates in presence/absence of this compound (use radioisotope labeling or fluorescence-based substrates).
  • Structural Studies: X-ray crystallography or cryo-EM to resolve binding conformations.
    For reproducibility, ensure enzyme batch-to-batch consistency and pre-equilibration of reaction components .

Q. How should researchers resolve discrepancies in this compound’s reported effects on mitochondrial bioenergetics?

Answer: Discrepancies may stem from cell type-specific metabolic states or assay endpoints (e.g., OCR vs. ATP luminescence). Strategies:

  • Unified Assay Platforms: Use Seahorse XF analyzers across labs for standardized oxygen consumption rate (OCR) measurements.
  • Meta-Analysis: Aggregate data from public repositories (e.g., GEO, PRIDE) to identify confounding factors (e.g., hypoxia vs. normoxia).
    Reference toxicological profiling frameworks for extrapolating class-specific mechanisms (e.g., organophosphate effects on electron transport chains) .

Q. What computational approaches predict this compound’s allosteric modulation of purinergic receptors?

Answer:

  • Molecular Dynamics (MD) Simulations: Simulate receptor-ligand interactions over 100+ ns trajectories (AMBER or GROMACS software).
  • Free Energy Calculations: Use MM-GBSA to estimate binding free energy.
  • Docking Validation: Cross-check with mutagenesis data (e.g., P2X7 receptor mutants).
    Ensure computational workflows are documented in supplementary materials for peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.